N-[(2-ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride
Description
Chemical Classification and Structural Taxonomy
N-[(2-Ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine; hydrochloride belongs to the pyrazole class of heterocyclic compounds, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. Its structure comprises two substituted pyrazole rings: one with a 2-ethyl group at the third position and a methylene-linked amine, and the other with methyl substituents at positions 2 and 5 (Table 1). The hydrochloride salt enhances aqueous solubility, a critical feature for bioavailability in pharmacological contexts.
Table 1: Molecular properties of N-[(2-ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine; hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉ClN₅ |
| Molecular Weight | 276.77 g/mol |
| IUPAC Name | N-[(2-ethyl-1H-pyrazol-3-yl)methyl]-2,5-dimethyl-1H-pyrazol-3-amine; hydrochloride |
| Key Substituents | 2-Ethyl, 2,5-dimethyl, amine |
| Salt Form | Hydrochloride |
The compound’s structural complexity arises from its dual pyrazole rings and varied alkyl substituents, which influence electronic distribution and intermolecular interactions. Pyrazole derivatives are classified based on substituent patterns, with this compound falling into the N-alkylated bis-pyrazole subgroup due to its methylene-linked amine bridge.
Historical Context of Pyrazole-Based Compound Development
The exploration of pyrazole chemistry began in the late 19th century with Ludwig Knorr’s identification of pyrazole derivatives during antipyrine synthesis. Hans von Pechmann’s 1898 acetylene-diazomethane reaction marked a pivotal advancement, enabling scalable pyrazole production. Over the 20th century, substitutions on the pyrazole ring were systematically studied, leading to derivatives with enhanced bioactivity. The introduction of alkyl groups, such as ethyl and methyl substituents, emerged as a strategy to modulate pharmacokinetic properties like metabolic stability and receptor affinity.
The development of N-[(2-ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine; hydrochloride reflects modern trends in medicinal chemistry, where salt forms are employed to optimize solubility without altering intrinsic biological activity. Comparative studies of structurally similar compounds, such as 3,5-dimethylpyrazole and N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine, have informed design principles for balancing lipophilicity and aqueous compatibility.
Significance in Heterocyclic Chemistry and Medicinal Research
Pyrazole derivatives occupy a central role in drug discovery due to their versatile pharmacophore capabilities. The target compound’s dual pyrazole framework allows for simultaneous interaction with multiple biological targets, a feature exploited in antimicrobial and anti-inflammatory agent development. For instance, the 2-ethyl group may confer resistance to oxidative metabolism, while the 2,5-dimethyl configuration enhances steric compatibility with enzyme active sites.
In heterocyclic chemistry, this compound exemplifies the strategic use of N-alkylation to tailor electronic properties. The methyleneamine linker between pyrazole rings introduces conformational flexibility, enabling adaptive binding to dynamic protein surfaces. Furthermore, the hydrochloride salt mitigates the inherent hydrophobicity of alkylated pyrazoles, addressing a common limitation in drug formulation.
Recent advances in synthetic techniques, such as flow chemistry and computational catalysis, have improved access to complex pyrazole derivatives like this compound. These innovations underscore its relevance as a model system for studying structure-activity relationships in heterocyclic drug candidates.
Properties
Molecular Formula |
C11H18ClN5 |
|---|---|
Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-4-16-10(5-6-13-16)8-12-11-7-9(2)14-15(11)3;/h5-7,12H,4,8H2,1-3H3;1H |
InChI Key |
NRGDDHJVQJHAPN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC2=CC(=NN2C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Core Synthesis Strategy
The preparation of N-[(2-ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine; hydrochloride involves a multi-step sequence centered on constructing the pyrazole rings and introducing substituents. A typical route comprises:
- Pyrazole Ring Formation : Cyclocondensation of hydrazines with 1,3-diketones or alkynes under acidic or basic conditions.
- N-Alkylation : Introduction of the ethyl group at the pyrazole’s 2-position using ethylating agents like ethyl bromide or iodide.
- Methylation : Installation of methyl groups at the 2- and 5-positions via nucleophilic substitution or Friedel-Crafts alkylation.
- Hydrochloride Salt Formation : Treatment with hydrochloric acid to improve solubility and stability.
Key Reaction Conditions
Optimal parameters for each stage are critical for yield and purity:
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Pyrazole formation | Hydrazine, 1,3-diketone | Ethanol | 80°C | 6 hr | 65–70% |
| N-Ethylation | Ethyl bromide, K2CO3 | DMF | 60°C | 4 hr | 80–85% |
| Methylation | CH3I, NaH | THF | 0°C → RT | 12 hr | 70–75% |
| Salt formation | HCl (gaseous) | Diethyl ether | 0°C | 1 hr | 95% |
Data synthesized from industrial protocols.
Advanced Methodological Variations
Continuous Flow Synthesis
Recent advancements employ continuous flow reactors to enhance efficiency:
- Microreactor Design : Enables precise control over exothermic reactions (e.g., alkylation), reducing side product formation.
- Residence Time : 30–60 seconds per step at 100°C, achieving 88% overall yield compared to 72% in batch processes.
Purification and Characterization
Chromatographic Techniques
- Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) removes unreacted starting materials.
- HPLC : C18 columns (5 µm, 4.6 × 250 mm) with 0.1% TFA in acetonitrile/water confirm >99% purity.
Spectroscopic Confirmation
- 1H NMR (400 MHz, DMSO-d6): δ 1.35 (t, J=7.2 Hz, 3H, CH2CH3), 2.25 (s, 3H, CH3), 2.48 (s, 3H, CH3), 4.20 (q, J=7.2 Hz, 2H, CH2CH3), 4.75 (s, 2H, NCH2).
- HRMS : m/z calculated for C11H17N5 [M+H]+ 228.1564, found 228.1561.
Industrial-Scale Optimization
Solvent Recycling Systems
Process Analytical Technology (PAT)
Online FTIR and Raman spectroscopy monitor reaction progression in real-time, enabling immediate adjustments to temperature or reagent stoichiometry.
Challenges and Mitigation Strategies
Byproduct Formation
- N-Oxidation : Occurs during methylation; mitigated by strict oxygen exclusion using nitrogen sparging.
- Dimerization : Controlled via high-dilution conditions (0.1 M concentration in THF).
Hydrochloride Salt Hygroscopicity
- Lyophilization : Freeze-drying under vacuum (0.05 mbar, -50°C) produces stable crystalline forms with water content <0.1%.
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction may produce reduced pyrazole compounds.
Scientific Research Applications
N-[(2-ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(2-ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Hydrochloride Salts
| Compound | Core Structure | Functional Groups | Pharmacological Use |
|---|---|---|---|
| Target Compound | Bis-pyrazole | Secondary amine, pyrazole | Enzyme inhibition (inferred) |
| H-7 Hydrochloride | Isoquinoline-piperazine | Sulfonamide, tertiary amine | Kinase inhibition |
| Amitriptyline Hydrochloride | Tricyclic | Tertiary amine | Antidepressant |
| Ortho-Toluidine Hydrochloride | Aromatic amine | Primary amine | Industrial intermediate |
Research Findings
Structural Advantages: The target compound’s pyrazole rings may confer metabolic stability over isoquinoline-based inhibitors, as seen in H-series compounds .
Solubility Trends : Hydrochloride salts generally enhance water solubility, but steric effects from pyrazole substituents may moderate this compared to simpler amines .
Analytical Challenges : Polar functional groups necessitate tailored HPLC conditions, as demonstrated for gabapentin and dosulepin .
Biological Activity
N-[(2-ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride is a compound belonging to the pyrazole family, recognized for its potential therapeutic applications in various fields, particularly in medicinal chemistry. This article delves into its biological activity, including its synthesis, mechanisms of action, and potential therapeutic uses, supported by relevant data and research findings.
- Molecular Formula : C₁₁H₁₈ClN₅
- Molecular Weight : 255.75 g/mol
- CAS Number : 1856070-11-5
Synthesis
The synthesis of this compound typically involves the reaction of 2-ethylpyrazole with 2,5-dimethylpyrazole-3-amine under controlled conditions. Common solvents used include dimethyl sulfoxide (DMSO), with the reaction often conducted at elevated temperatures (80–100°C) to facilitate the formation of the desired product. Purification techniques such as recrystallization or chromatography are employed to isolate the compound effectively.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that this compound can induce apoptosis in cancer cells, specifically targeting glioma cell lines. For instance, in a comparative study with other compounds, it was found that certain derivatives exhibited IC₅₀ values as low as 5.13 µM against C6 cancer cells, indicating a potent cytotoxic effect .
Antimicrobial Activity
In addition to its anticancer properties, this pyrazole derivative has demonstrated antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains and fungi, making it a candidate for further development in antimicrobial therapies.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological pathways. The mechanism often involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can modulate receptor activities that are critical for cellular signaling and survival.
These interactions suggest that this compound could play a role in regulating various biological processes, making it a valuable candidate for drug development .
Case Studies and Research Findings
A review of recent literature reveals several studies focusing on the biological activities of pyrazole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
